![molecular formula C18H20ClN3O6S B2412771 N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 872722-79-7](/img/structure/B2412771.png)
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide
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Description
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H20ClN3O6S and its molecular weight is 441.88. The purity is usually 95%.
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Biological Activity
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound consists of several key structural components:
- 4-chlorophenyl group
- Sulfonyl group
- Oxazinan ring
- Furan-2-ylmethyl moiety
The molecular formula is C18H20ClN3O5S with a molecular weight of approximately 421.88 g/mol. The presence of these functional groups contributes to the compound's diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in pharmacological effects.
Research indicates that the compound may exhibit:
- Enzyme inhibition : Targeting specific enzymes involved in metabolic pathways.
- Receptor modulation : Interacting with receptors that mediate physiological responses.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing furan and oxazinan moieties have shown effectiveness against various bacterial strains. The compound's ability to disrupt bacterial cell walls or inhibit essential enzymes could explain its antimicrobial potential.
Anticancer Properties
Research has indicated that oxazinan derivatives may possess anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth. The presence of the chlorophenyl group may enhance cytotoxicity through increased lipophilicity, facilitating better cell membrane penetration.
In Vitro Studies
In vitro studies have been conducted to assess the biological activity of the compound against various cell lines. Notable findings include:
- Cytotoxicity : The compound exhibited significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity.
- Mechanistic Insights : Molecular docking studies suggested strong binding affinities to target proteins involved in cancer progression.
Table 1: Summary of Biological Activities
Activity Type | Test Subject | Findings |
---|---|---|
Antimicrobial | E. coli, S. aureus | Inhibition observed at low concentrations |
Cytotoxicity | Cancer cell lines | IC50 values < 10 µM |
Enzyme Inhibition | Specific metabolic enzymes | Significant inhibition noted |
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O6S/c19-13-4-6-15(7-5-13)29(25,26)22-8-2-10-28-16(22)12-21-18(24)17(23)20-11-14-3-1-9-27-14/h1,3-7,9,16H,2,8,10-12H2,(H,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZPVYOMVYVQPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.